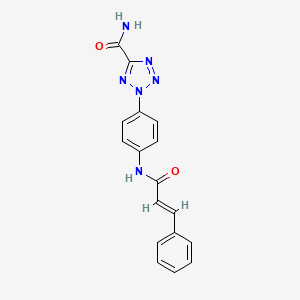

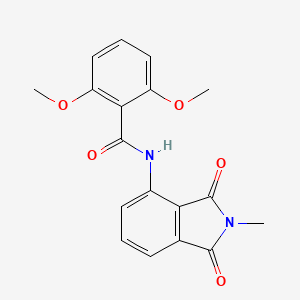

2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a type of benzamide . Benzamides are a significant class of amide compounds. These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

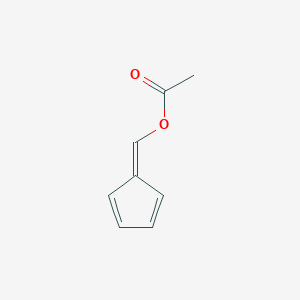

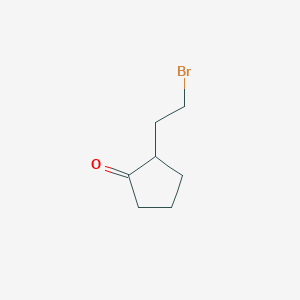

While specific synthesis methods for “2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” are not available, benzamides can generally be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . For instance, DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis

DMTMM, a similar compound, is commonly used for activation of carboxylic acids, particularly for amide synthesis . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Scientific Research Applications

Macrocyclic Metal Complexes

Research on macrocyclic metal complexes derived from similar compounds, such as 4,6-dimethoxy-3-methylindole-2,7-dicarbaldehyde, has been conducted to explore their potential applications. These complexes have been prepared from dialdehydes and primary diamines with additional nitrogen donor atoms, indicating potential use in coordination chemistry and material science for creating novel metal-organic frameworks and catalysts (Black, Rothnie, & Wong, 1984).

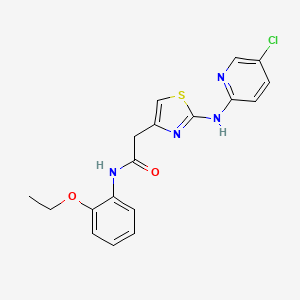

Antipsychotic Agents

Compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized and evaluated for their antidopaminergic properties, serving as potential antipsychotic agents. This suggests that structurally similar compounds, including 2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide, could be explored for neurological and psychological applications (Högberg et al., 1990).

Corrosion Inhibition

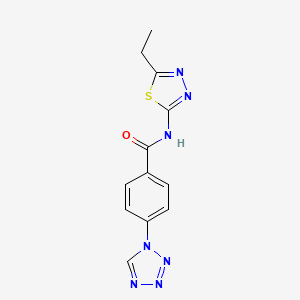

Studies on tetrazole derivatives, such as 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, highlight their potential as corrosion inhibitors for metals in acidic media. This suggests that related benzamide compounds might also possess properties useful in the development of novel corrosion inhibitors for industrial applications (Aouine et al., 2011).

Optically Active Polyamides

Research into optically active polyamides containing pendent groups derived from similar molecular structures has shown potential applications in material science. These polyamides exhibit high solubility in polar organic solvents and good thermal stability, indicating their usefulness in creating advanced polymers with specific optical properties (Faghihi, Absalar, & Hajibeygi, 2010).

Mechanism of Action

Target of Action

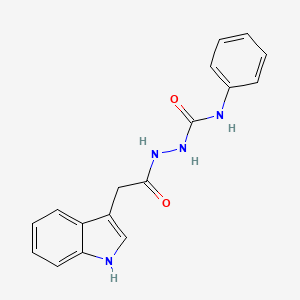

The compound, also known as “Oprea1_702870”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific biological activity exhibited by the compound.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that the compound would have a range of potential effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have diverse biological activities . They can interact with multiple receptors and have been found in many important synthetic drug molecules .

Cellular Effects

Similar compounds have been shown to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that similar compounds can form active esters that are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Temporal Effects in Laboratory Settings

It is known that similar compounds are stable under normal temperature and pressure, and do not decompose if used and stored according to specifications .

Dosage Effects in Animal Models

The effects of different dosages of 2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide in animal models have not been reported yet. Similar compounds have been shown to have potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to bind with high affinity to multiple receptors .

Subcellular Localization

Similar compounds are known to interact with various cellular compartments .

properties

IUPAC Name |

2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-7-11(14(10)18(20)23)19-16(21)15-12(24-2)8-5-9-13(15)25-3/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTSACKHCYTLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(2-Oxaspiro[5.5]undecane-5-carbonylamino)ethyldisulfanyl]ethyl]-2-oxaspiro[5.5]undecane-5-carboxamide](/img/structure/B2877792.png)

![4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2877793.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2877798.png)

![6-acetyl-2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2877799.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2877802.png)